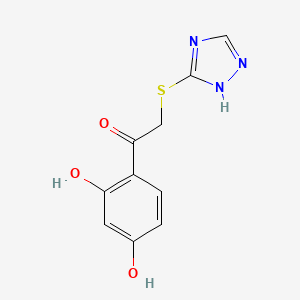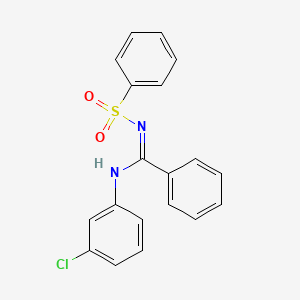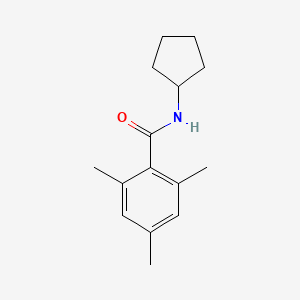![molecular formula C22H29N3O2 B5315239 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide acts as a selective inhibitor of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα, a negative regulator of the NF-κB signaling pathway. By inhibiting the activity of IKKβ, 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide reduces the activation of NF-κB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. In vivo studies have shown that 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide reduces inflammation and tumor growth in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide is its high selectivity for IKKβ, which reduces the potential for off-target effects. However, one of the limitations of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the development of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide as a therapeutic agent. One potential application is in the treatment of inflammatory bowel disease (IBD), where 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to reduce inflammation and promote intestinal epithelial cell survival. Another potential application is in the treatment of cancer, where 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to inhibit tumor growth and metastasis. Additionally, there is potential for the development of new analogs of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide with improved solubility and bioavailability.
Synthesis Methods
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with piperidine, followed by reduction, amidation, and cyclization reactions. The final product is obtained as a white solid with a purity of over 98%.
Scientific Research Applications
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to inhibit the activity of IKKβ, a key regulator of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response.
properties
IUPAC Name |
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-10-24-22(27)17-7-9-21(25-15-17)18-12-16(13-20(26)14-18)6-8-19-5-3-4-11-23-19/h7,9,12-15,19,23,26H,2-6,8,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLZYFUOAJKJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![1-{[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5315172.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)

![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5315224.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)

![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)